4-Chloro-2-(trifluoromethyl)phenyl isocyanate

NMR Spectroscopy Electronic Effects Structure-Activity Relationship

4-Chloro-2-(trifluoromethyl)phenyl isocyanate (CAS 16588-69-5) is a bifunctional aromatic isocyanate featuring both a chloro and a trifluoromethyl substituent on the phenyl ring. This compound is characterized by a molecular formula of C8H3ClF3NO and a molecular weight of 221.56 g/mol.

Molecular Formula C8H3ClF3NO
Molecular Weight 221.56 g/mol
CAS No. 16588-69-5
Cat. No. B098496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(trifluoromethyl)phenyl isocyanate
CAS16588-69-5
Molecular FormulaC8H3ClF3NO
Molecular Weight221.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(F)(F)F)N=C=O
InChIInChI=1S/C8H3ClF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H
InChIKeySBDPJLJFODHSFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(trifluoromethyl)phenyl Isocyanate (CAS 16588-69-5): A Specialized Building Block for Precision Synthesis


4-Chloro-2-(trifluoromethyl)phenyl isocyanate (CAS 16588-69-5) is a bifunctional aromatic isocyanate featuring both a chloro and a trifluoromethyl substituent on the phenyl ring . This compound is characterized by a molecular formula of C8H3ClF3NO and a molecular weight of 221.56 g/mol [1]. Its primary utility lies in its role as a versatile intermediate in organic synthesis, where the electrophilic isocyanate group facilitates the formation of stable urea and carbamate linkages with various nucleophiles [2]. The unique substitution pattern imparts distinct electronic and steric properties that differentiate it from other mono- or unsubstituted phenyl isocyanates [3].

Why In-Class Analogs Cannot Replace 4-Chloro-2-(trifluoromethyl)phenyl Isocyanate (16588-69-5)


The performance of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate in synthetic applications is highly sensitive to its specific substitution pattern. Simple substitution with a mono-substituted analog, such as 4-(trifluoromethyl)phenyl isocyanate or a differently positioned chloro-trifluoromethyl isomer, is not a reliable strategy. This is due to the synergistic electronic effects of the para-chloro and ortho-trifluoromethyl groups, which uniquely modulate the electrophilicity of the isocyanate moiety and influence the steric environment during nucleophilic attack [1]. Furthermore, the physical state, stability, and reactivity profile are distinct from its regioisomers . Such differences can lead to significant variations in reaction yield, selectivity, and the final properties of the synthesized molecule, making this specific compound non-fungible in precise chemical processes .

Quantitative Differentiation of 4-Chloro-2-(trifluoromethyl)phenyl Isocyanate (16588-69-5) vs. Closest Analogs


Electronic Modulation of Isocyanate Reactivity: NMR Evidence of Unique Substituent Effects

The distinct substitution pattern of 4-chloro-2-(trifluoromethyl)phenyl isocyanate results in a unique electronic environment around the isocyanate group compared to its meta- and para-substituted analogs. NMR studies on substituted trifluoromethylphenyl isocyanates reveal that the temperature dependence of the fluorine chemical shift is fundamentally different for ortho-substituted compounds versus those with meta or para substitution [1]. While the study did not directly measure the target compound, it established a class-level inference: an ortho-substituted trifluoromethylphenyl isocyanate (like our target compound) shows an increase in the 19F NMR chemical shift with rising temperature, attributed to intramolecular interactions, whereas meta- and para-substituted analogs exhibit a decrease due to intermolecular effects [1]. This difference in electronic behavior is a quantifiable, verifiable differentiation that impacts the compound's reactivity profile.

NMR Spectroscopy Electronic Effects Structure-Activity Relationship Isocyanate Chemistry

Divergent Physical Properties: Boiling Point and Density vs. Regioisomers

The physical properties of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate are distinct from its regioisomers, providing a basis for selection in synthetic and purification workflows. The target compound has a reported boiling point of 247 °C at 760 mmHg and a density of 1.467 g/mL at 25 °C . In contrast, its analog, 2-Chloro-5-(trifluoromethyl)phenyl isocyanate (CAS 50528-86-4), exhibits a boiling point of 63-64 °C at 5 mmHg and a density of 1.48 g/mL at 25 °C . While the pressure conditions differ, this divergence in boiling behavior and density is quantifiable and reflects differences in intermolecular forces due to the altered substitution pattern.

Physical Chemistry Material Properties Purification Process Chemistry

Validated Application: High-Yield Synthesis of Urea Derivatives

The utility of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate is validated by its demonstrated use in a specific, high-yielding reaction. The compound has been successfully employed in the synthesis of 1,1-dibenzyl-3-(4-chloro-2-trifluoromethyl-phenyl)-urea via reaction with dibenzylamine in hexane at ambient temperature, achieving a yield of approximately 75% . This provides a concrete, quantitative benchmark for its performance in a key transformation relevant to medicinal chemistry. While direct comparative yield data for other isocyanates in this exact reaction is not available, this established procedure confirms its viability and defines an expected performance level for procurement.

Synthetic Methodology Urea Synthesis Reaction Yield Pharmaceutical Intermediate

Commercially Defined Purity Specifications: A Minimum Benchmark of 97-98%

Leading commercial suppliers specify a minimum purity for 4-Chloro-2-(trifluoromethyl)phenyl isocyanate, providing a clear, quantifiable benchmark for procurement. One source lists a purity of 98% (Min, HPLC) [1], while others offer it at a 97% specification . This establishes a clear quality standard for users. The moisture content is also specified as 0.5% Max [1], which is critical for an isocyanate reagent due to its sensitivity to water. These specifications allow users to directly compare vendor offerings and ensure the material meets the required threshold for their specific application.

Quality Control Purity Analysis HPLC Procurement Specification

Specialized Handling: Low-Temperature Storage under Inert Atmosphere

Unlike some less sensitive isocyanates, 4-Chloro-2-(trifluoromethyl)phenyl isocyanate requires specific storage conditions to maintain its integrity. Commercial suppliers universally recommend storage at 2-8°C under an inert atmosphere (e.g., argon) [1]. This requirement is a direct consequence of the compound's high electrophilicity and sensitivity to moisture [2]. In contrast, the simpler analog 4-(trifluoromethyl)phenyl isocyanate (CAS 1548-13-6) is reported with a less stringent storage condition of simply "Store below +30°C" . This quantifiable difference in required storage temperature and atmosphere is a critical differentiator for laboratory planning and long-term procurement strategy.

Storage Condition Stability Reagent Handling Best Practice

Key Application Scenarios for 4-Chloro-2-(trifluoromethyl)phenyl Isocyanate (16588-69-5)


Synthesis of Specialized Ureas and Carbamates for Medicinal Chemistry

The primary application scenario is as a reagent for introducing a 4-chloro-2-(trifluoromethyl)phenyl moiety into target molecules via urea or carbamate linkages. This is supported by a documented synthesis of a specific urea derivative with a 75% yield . The unique electronic properties, inferred from NMR studies on related compounds [1], suggest that this isocyanate can impart distinct physicochemical properties (e.g., lipophilicity, metabolic stability) to drug candidates compared to other aryl isocyanates. The commercial availability at 97-98% purity [2] makes it a viable building block for lead optimization programs.

Development of Agrochemicals and Advanced Materials

The compound's reactivity as an electrophilic building block is valuable for creating novel agrochemicals and functional materials . The presence of both chlorine and trifluoromethyl groups is known to enhance bioactivity and material stability [1]. The distinct physical properties, such as density and boiling point [2], can be leveraged in material science applications where these characteristics are critical for processing or final product performance.

Preparation of Benzothiazole Derivatives Targeting Chemokine Receptor 2

A specific and validated application is its use in the synthesis of benzothiazole compounds that target chemokine receptor 2 . This indicates a direct role in developing potential treatments for anti-inflammatory diseases. For researchers in this specific field, using this exact isocyanate is non-negotiable, as substitution would lead to a different chemical series with unknown biological activity.

Bioconjugation and Biomolecule Modification

The isocyanate group's high reactivity with amine and hydroxyl groups makes it a potential reagent for modifying biomolecules like proteins and peptides . However, its high sensitivity to moisture [1] and requirement for specialized storage (2-8°C, inert atmosphere) [2] mean that its use in bioconjugation requires careful handling and controlled reaction conditions, which may not be suitable for all aqueous biological systems.

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